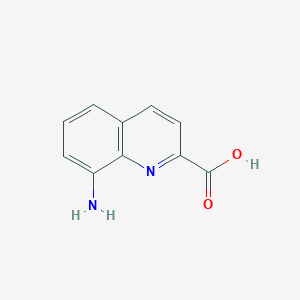

8-aminoquinoline-2-carboxylic Acid

Beschreibung

8-Aminoquinoline-2-carboxylic acid is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both an amino group and a carboxylic acid group in the molecule makes it a versatile compound for various chemical transformations and applications.

Eigenschaften

IUPAC Name |

8-aminoquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-7-3-1-2-6-4-5-8(10(13)14)12-9(6)7/h1-5H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHYCPHGLRYTKCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)N=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358809 | |

| Record name | 8-aminoquinoline-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91289-36-0 | |

| Record name | 8-aminoquinoline-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Pathway

Synthesis of 2-Methyl-8-Aminoquinoline :

Oxidation of the Methyl Group :

Key Advantages

Palladium-Catalyzed Amination and Sequential Oxidation

This method employs palladium-mediated cross-coupling to introduce the amino group, followed by oxidation of a methyl or aldehyde intermediate.

Synthetic Pathway

Optimization Insights

- Additives : NaOAc (0.2 equiv) improves selectivity during Pd-catalyzed steps.

- Solvent : tert-Amyl alcohol enhances reaction efficiency compared to DMF or DMSO.

Alternative Routes from Myrtenal

Myrtenal, a terpene-derived aldehyde, serves as a chiral precursor for cyclobutane keto acids, with 8-aminoquinoline-2-carboxylic acid as an intermediate.

Synthetic Pathway

- Oxidation of Myrtenal :

- Installation of 8-AQ Auxiliary :

- C–H Arylation and Oxidative Ring Opening :

Key Data

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Myrtenal oxidation | NaClO₂, H₂O₂, rt, 12 h | 80% |

| 8-AQ installation | SOCl₂, then 8-aminoquinoline, Et₃N | 81% |

| C–H arylation | Pd(OAc)₂, AgOAc, NaOAc, tert-amyl alcohol | 74% |

Comparative Analysis of Methods

| Method | Starting Material | Key Steps | Yield | Scalability |

|---|---|---|---|---|

| Methyl oxidation | o-Nitrophenol | Reduction, cyclization, oxidation | 60–75% | High |

| Pd-catalyzed route | 8-Bromo-2-methyl | Amination, oxidation | 50–74% | Moderate |

| Myrtenal-derived | Myrtenal | Oxidation, C–H functionalization | 32–77% | Low |

Challenges and Optimization Opportunities

- Oxidation Selectivity : Over-oxidation or side reactions during methyl-to-carboxylic acid conversion require careful control of reaction time and temperature.

- Catalyst Cost : Pd-based methods are efficient but expensive; ligand design (e.g., bulky phosphines) can improve turnover.

- Green Chemistry : Solvent-free or aqueous-phase oxidation protocols remain underexplored.

Analyse Chemischer Reaktionen

Types of Reactions: 8-Aminoquinoline-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Quinoline alcohols or aldehydes.

Substitution: Substituted quinoline derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

8-aminoquinoline-2-carboxylic acid serves as a precursor for several derivatives known for their antimalarial properties. Notable derivatives include primaquine and tafenoquine, which are used to treat malaria caused by Plasmodium vivax and Plasmodium ovale. These compounds are effective in preventing relapses of malaria, although the exact mechanisms remain partially understood .

Neuroprotective Effects

Recent studies have highlighted the potential of this compound and its metal complexes as neuroprotective agents. Research indicates that synthetic complexes derived from this compound exhibit significant protective effects against oxidative stress in neuronal cells. For instance, studies on copper complexes of 8-aminoquinoline demonstrated their ability to restore cell survival and maintain mitochondrial function in human neuroblastoma cells subjected to oxidative damage . These findings suggest that these compounds could be promising candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antiviral Properties

Research has also pointed to the antiviral potential of this compound, particularly against HIV and influenza viruses. The compound has shown efficacy in inhibiting viral replication, making it a candidate for further exploration in antiviral drug development.

Metal Chelation

One of the key mechanisms through which this compound exerts its biological effects is metal chelation. The compound can form stable complexes with essential metal ions such as iron, copper, and zinc, which are crucial for various biological processes. This chelation ability is particularly important in the context of diseases where metal ion dysregulation is implicated, such as cancer and neurodegeneration .

Apoptosis Regulation

Studies have demonstrated that this compound influences apoptotic pathways. In vitro experiments revealed that treatment with this compound can modulate the expression of pro-apoptotic and anti-apoptotic proteins, thus promoting cell survival under stress conditions . This property is particularly valuable in developing therapies aimed at combating cell death associated with neurodegenerative disorders.

Case Studies

Wirkmechanismus

The mechanism of action of 8-aminoquinoline-2-carboxylic acid involves its ability to act as a bidentate ligand, coordinating with metal ions to form stable complexes. This property is utilized in various catalytic and coordination chemistry applications. Additionally, the compound’s ability to undergo redox reactions and participate in nucleophilic substitution makes it a versatile reagent in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Quinoline: A parent compound with a similar structure but lacking the amino and carboxylic acid groups.

8-Hydroxyquinoline: A derivative with a hydroxyl group instead of an amino group, known for its metal-chelating properties.

Uniqueness: 8-Aminoquinoline-2-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group, which allows for diverse chemical transformations and applications. Its ability to act as a bidentate ligand and participate in various redox and substitution reactions sets it apart from other quinoline derivatives .

Biologische Aktivität

8-Aminoquinoline-2-carboxylic acid (8-AQCA) is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, focusing on its antimalarial, antimicrobial, and anticancer activities. The compound's ability to form metal complexes further enhances its therapeutic potential.

- Chemical Formula : C10H8N2O2

- Molecular Weight : 188.18 g/mol

- CAS Number : 917054

Antimalarial Activity

Research indicates that 8-AQCA exhibits significant antimalarial properties, particularly against Plasmodium falciparum. The mechanism of action is believed to involve the formation of reactive oxygen species (ROS) through the generation of quinoneimine metabolites, which induce oxidative stress in erythrocytes. This oxidative stress is crucial for inhibiting the growth of malaria parasites.

Case Study: Metal Complexes

A study investigated various metal complexes of 8-AQCA derivatives, specifically those with manganese (Mn), copper (Cu), and nickel (Ni). These complexes demonstrated enhanced antimalarial activity compared to the uncomplexed form. Notably, the Cu complexes exhibited notable antimicrobial effects against Gram-negative bacteria such as Pseudomonas shigelloides and Shigella dysenteriae .

Antimicrobial Activity

8-AQCA has shown promising antimicrobial activity against a range of pathogens. Its effectiveness is attributed to its ability to chelate essential metal ions that are vital for bacterial growth.

Table 1: Antimicrobial Activity of 8-AQCA Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 8-AQCA-Cu Complex | E. coli | 1 × 10^-5 mg/mL |

| 8-AQCA-Ni Complex | Staphylococcus aureus | 1 × 10^-6 mg/mL |

| 8-AQCA-Mn Complex | Klebsiella pneumoniae | 1 × 10^-5 mg/mL |

The data indicate that the metal complexes significantly enhance the antimicrobial efficacy of 8-AQCA, making them viable candidates for further development as antibacterial agents .

Anticancer Activity

Emerging studies suggest that 8-AQCA may possess anticancer properties. The compound's ability to induce oxidative stress can lead to apoptosis in cancer cells. Additionally, modifications to its structure have been shown to improve its cytotoxic effects against various cancer cell lines.

Research Findings

A study highlighted the synthesis of novel hybrids combining 8-aminoquinoline with other pharmacophores, demonstrating improved activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These hybrids not only showed potential in treating Alzheimer's disease but also exhibited significant cytotoxicity against cancer cell lines .

Q & A

Q. Advanced

- Thermogravimetric Analysis (TGA): Quantify thermal decomposition thresholds (e.g., stability up to 145°C) .

- Accelerated Aging Studies: Expose samples to elevated humidity (≥75% RH) and monitor degradation via FT-IR for carbonyl group integrity .

- DFT Calculations: Simulate bond dissociation energies (BDEs) to predict susceptibility to oxidative cleavage. Focus on the quinoline ring’s C8-N bond and carboxylic acid moiety .

How can researchers mitigate challenges in removing the 8-aminoquinoline auxiliary post C-H functionalization?

Q. Advanced

- Acidic Hydrolysis: Treat intermediates with 6M HCl at 80°C for 12 hours to cleave the auxiliary, yielding free carboxylic acids. Monitor progress via TLC (silica gel, EtOAc/hexanes) .

- Enzymatic Methods: Lipase-catalyzed ester hydrolysis selectively removes the directing group without affecting sensitive functionalities (e.g., chiral centers) .

What mechanistic insights explain the dual role of this compound as a directing group and catalyst in C-H activation?

Q. Advanced

- Chelation-Enhanced Reactivity: The 8-aminoquinoline group stabilizes Pd(II) intermediates via N,O-bidentate coordination, lowering activation energy for C-H cleavage .

- Redox-Active Behavior: Quinoline-derived ligands facilitate Pd(0)/Pd(II) cycling, enabling catalytic turnover without exogenous oxidants .

How should researchers address discrepancies in reported melting points or spectral data for this compound derivatives?

Q. Advanced

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.